molecular formula C13H16N2O B1526431 6-Amino-1-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1456394-12-9

6-Amino-1-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B1526431
CAS No.: 1456394-12-9
M. Wt: 216.28 g/mol
InChI Key: WNOIXLXOSIYWCF-UHFFFAOYSA-N
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Description

6-Amino-1-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with the molecular formula C13H16N2O It is a derivative of quinolin-2-one, featuring an amino group at the 6-position and a cyclopropylmethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinolin-2-one typically involves the following steps:

  • Formation of the Quinolin-2-one Core: The quinolin-2-one core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction, where a cyclopropylmethyl halide reacts with the quinolin-2-one core.

  • Amination: The amino group at the 6-position is introduced through a nitration reaction followed by reduction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the quinolin-2-one core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst or using reducing agents like tin (Sn) and hydrochloric acid (HCl).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted quinolin-2-one derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a lead compound in drug discovery and development.

Medicine: Research has explored the use of this compound in the treatment of various diseases. Its ability to interact with biological targets makes it a candidate for therapeutic applications.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-Amino-1-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinolin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Quinolin-2-one derivatives: These compounds share the quinolin-2-one core but differ in the substituents attached to the core.

  • Indole derivatives: These compounds have a similar heterocyclic structure but differ in the arrangement of atoms.

Uniqueness: 6-Amino-1-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-amino-1-(cyclopropylmethyl)-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-11-4-5-12-10(7-11)3-6-13(16)15(12)8-9-1-2-9/h4-5,7,9H,1-3,6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOIXLXOSIYWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=O)CCC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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